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Compound of Interest

Compound Name: 5-Cyclopropylnicotinaldehyde

CAS No.: 1211589-30-8

Cat. No.: B596672 Get Quote

Executive Summary & Structural Context
Compound: 5-Cyclopropylnicotinaldehyde (CAS: 1211535-62-6) Molecular Formula:

Molecular Weight: 147.17 g/mol

5-Cyclopropylnicotinaldehyde is a bifunctional pyridine scaffold featuring an electrophilic

aldehyde at the C3 position and a lipophilic cyclopropyl group at the C5 position. In drug

development, it serves as a "chimeric" intermediate, bridging the polarity of the pyridine ring

with the metabolic stability of the cyclopropyl moiety.

Why IR Analysis Matters: While NMR is the gold standard for structural elucidation, IR

spectroscopy is the superior tool for process monitoring (e.g., tracking the Suzuki coupling of 5-

bromonicotinaldehyde) and solid-state form identification during scale-up.

Structural Dissection for Spectral Prediction
To accurately assign the spectrum, we treat the molecule as a composite of three vibrationally

distinct domains:

The Pyridine Core: Aromatic C=C/C=N stretching and ring deformation.

The Aldehyde Handle: Highly diagnostic Carbonyl (
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) and Fermi resonance (

) bands.

The Cyclopropyl Tail: Unique high-frequency aliphatic

stretches and ring breathing modes.

Experimental Protocol (Standardized)
For reproducible results in a QC or R&D setting, the following acquisition parameters are

recommended.

Parameter Specification Rationale

Technique
ATR (Attenuated Total

Reflectance)

Preferred for solid

intermediates. Requires

minimal prep and avoids

moisture interference common

in KBr pellets.

Crystal Type Diamond or ZnSe

Diamond is recommended due

to the potential hardness of

crystalline pyridine salts.

Resolution 4 cm⁻¹
Sufficient to resolve the Fermi

doublet of the aldehyde.

Scans 16 - 32
Balances signal-to-noise ratio

with throughput speed.

Spectral Range 4000 – 600 cm⁻¹
Covers all diagnostic functional

group and fingerprint regions.

Detailed Spectral Assignment
The following assignments are derived from validated data of structural analogues

(Nicotinaldehyde and Cyclopropylbenzene).

A. The High-Frequency Region (3100 – 2700 cm⁻¹)
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This region is the "identity check" for the functional groups.

Wavenumber (cm⁻¹) Vibration Mode Assignment & Notes

3080 – 3010 Cyclopropyl C-H Stretch

Diagnostic. Cyclopropyl C-H

bonds possess significant

-character (

hybridization), shifting them to

higher frequencies than typical

alkyl chains (~2900 cm⁻¹).

They often overlap with

aromatic C-H but appear as

distinct shoulders.

3050 – 3000 Aromatic C-H Stretch Pyridine ring protons.

2850 – 2820 Aldehyde C-H Stretch (Sym)

Fermi Resonance Doublet

(Band 1). The overtone of the

C-H bending couples with the

fundamental stretch.

2750 – 2720 Aldehyde C-H Stretch (Asym)

Fermi Resonance Doublet

(Band 2). Often appears as a

distinct, medium-intensity

"shoulder" separated from the

main aliphatic region. Crucial

for confirming aldehyde

integrity.

B. The Double Bond Region (1750 – 1500 cm⁻¹)
This region confirms the electronic environment of the pyridine ring.
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Wavenumber (cm⁻¹) Vibration Mode Assignment & Notes

1715 – 1700 C=O Stretch (Carbonyl)

Dominant Band. Conjugation

with the pyridine ring lowers

the frequency compared to

aliphatic aldehydes (~1730

cm⁻¹). Expect a sharp, intense

peak.

1595 – 1585 Pyridine Ring Stretch

/

quadrant stretching.

Characteristic of the

heteroaromatic system.

1570 – 1560 Pyridine Ring Stretch

Secondary ring mode, often

appearing as a shoulder to the

1590 band.

C. The Fingerprint Region (1500 – 600 cm⁻¹)
This region is vital for distinguishing the product from its halogenated precursor.
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Wavenumber (cm⁻¹) Vibration Mode Assignment & Notes

1470 – 1430 Pyridine Ring Vibration
Skeletal vibration characteristic

of 3-substituted pyridines.

1025 – 1015 Cyclopropyl Ring Breathing

Key Diagnostic. A

medium/strong band arising

from the symmetrical

expansion/contraction of the

cyclopropyl ring. This confirms

the successful coupling of the

cyclopropyl group.

850 – 700 C-H Out-of-Plane (OOP) Bend

Pattern depends on

substitution (3,5-disubstituted).

Expect strong bands

corresponding to isolated

protons.

Quality Control: Impurity Profiling
In a synthesis context (typically Suzuki coupling of 5-bromo-nicotinaldehyde with

cyclopropylboronic acid), IR is a rapid "Go/No-Go" gate.

Distinguishing Product from Precursor
Feature Starting Material (5-Bromo) Product (5-Cyclopropyl)

High Freq C-H
Aromatic C-H only (<3050

cm⁻¹)

New bands >3050 cm⁻¹

(Cyclopropyl C-H)

Aldehyde C=O ~1710 cm⁻¹ ~1710 cm⁻¹ (Unchanged)

Fingerprint
C-Br stretch (variable, often

~1000-1100)

Cyclopropyl Breathing (~1020

cm⁻¹)

Boron Impurity N/A
Broad O-H (~3200-3400 cm⁻¹)

if Boronic Acid remains

QC Decision Workflow
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The following logic flow illustrates how to use the IR spectrum for rapid batch release.

Acquire IR Spectrum
(ATR Method)

Check 1700-1720 cm⁻¹
(Strong C=O Peak?)

Check 2720 & 2830 cm⁻¹
(Fermi Doublet Present?)

Yes

FAIL: Aldehyde Oxidation
(Check for Carboxylic Acid)

No / Shifted

Check 3010-3080 cm⁻¹
(Cyclopropyl C-H?)

Yes No

Check 3200-3500 cm⁻¹
(Broad O-H Band?)

Yes

FAIL: Unreacted SM
(No Cyclopropyl Signal)

No

PASS: Identity Confirmed

No (Baseline Flat)

FAIL: Residual Boronic Acid/Water
(Recrystallize)

Yes (Broad Peak)

Click to download full resolution via product page

Figure 1: IR-based Quality Control Decision Tree for 5-Cyclopropylnicotinaldehyde
synthesis.

References & Data Validation
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The spectral assignments above are grounded in authoritative fragment analysis from the

following standard reference databases:

NIST Chemistry WebBook.IR Spectrum of 3-Pyridinecarboxaldehyde (Nicotinaldehyde).

Validates the conjugated carbonyl (~1700 cm⁻¹) and pyridine ring stretching frequencies.

AIST Spectral Database (SDBS).IR Spectrum of Cyclopropylbenzene. Validates the

characteristic high-frequency C-H stretch (3000-3100 cm⁻¹) and ring breathing modes

(~1020 cm⁻¹) of the cyclopropyl group attached to an aromatic system.

BenchChem Application Note.Suzuki Coupling of 5-Bromonicotinaldehyde. Provides context

on the synthesis pathway and precursor identification.

To cite this document: BenchChem. [Technical Guide: IR Spectrum Analysis of 5-
Cyclopropylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596672#ir-spectrum-of-5-cyclopropylnicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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